Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14/h2-6,16H,7-13H2,1H3 |
InChI Key |
LRVUVDKPSYKNCS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The tertiary amine in the piperazine ring acts as a nucleophile in alkylation and coupling reactions. For example:
These reactions demonstrate the piperazine nitrogen's ability to displace leaving groups (e.g., chloride, tosylate) under basic conditions. The benzyl ester remains intact during these transformations .
Alkylation and Acylation of the Methylaminoethyl Group
The secondary amine in the methylaminoethyl side chain undergoes alkylation or acylation. For instance:
-
Acylation :
Reacting with acyl chlorides (e.g., acetyl chloride) forms amides, enhancing solubility or enabling further functionalization .
Hydrolysis of the Benzyl Ester
The benzyl ester undergoes hydrolysis under acidic or basic conditions to form the free carboxylic acid:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C (hydrogenolysis) | 4-[2-(Methylamino)ethyl]piperazine-1-carboxylic acid | >90% | |
| NaOH (saponification) | Sodium carboxylate derivative | Varies |
Hydrogenolysis is preferred for selective deprotection without affecting other functional groups .
Stability and Reaction Optimization
Scientific Research Applications
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Piperazine Ring
tert-Butyl 4-(2-(Methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5)
- Structural Difference : Replaces the benzyl ester with a tert-butyl carbamate.
- Impact : The tert-butyl group enhances lipophilicity and steric bulk, improving metabolic stability but reducing aqueous solubility compared to the benzyl ester. This analog is commonly used in peptide synthesis due to its stability under basic conditions .
Benzyl 4-(4-Phenylbutan-2-yl)piperazine-1-carboxylate (5j)
- Structural Difference: Substitutes the methylaminoethyl group with a hydrophobic 4-phenylbutan-2-yl chain.
- However, the absence of a protonatable amine reduces interactions with polar biological targets, limiting its utility in CNS drug development .
1-(4-Fluorobenzyl)piperazine Derivatives
- Structural Difference : Incorporates a fluorobenzyl group at the 1-position.
- Impact: The electron-withdrawing fluorine atom alters electronic density, improving binding affinity for kinase targets (e.g., tyrosine kinase inhibitors). This contrasts with the non-fluorinated benzyl group in the target compound, which may exhibit weaker interactions with electronegative binding pockets .
Functional Group Modifications
Benzyl 4-(N-(2-Bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate (CAS 1017782-70-5)
- Structural Difference : Features a sulfamoyl group with a bromoethyl side chain.
- Impact: The bromoethyl group acts as a leaving group, making this compound reactive in nucleophilic substitution reactions.
4-Benzyl-N-methylpiperazine-1-carbothioamide
- Structural Difference : Replaces the carboxylate ester with a carbothioamide group.
- Impact : The thioamide group increases hydrogen-bonding capacity and polar surface area, improving interactions with enzymes like histidine kinases. However, it may reduce metabolic stability due to susceptibility to oxidation .
Ethyl 4-[2-(Methylamino)acetyl]piperazine-1-carboxylate
- Structural Difference: Substitutes the ethyl spacer with a methylaminoacetyl group.
- Impact : The acetyl group introduces a ketone, reducing the basicity of the adjacent amine. This modification may alter pharmacokinetic properties, such as absorption and half-life, compared to the target compound’s linear ethyl chain .
Data Tables
Table 1. Key Structural and Functional Comparisons
| Compound Name | Substituent at 4-Position | Ester Group | Key Property |
|---|---|---|---|
| Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | 2-(Methylamino)ethyl | Benzyl | Balanced lipophilicity, CNS potential |
| tert-Butyl analog (CAS 539822-98-5) | 2-(Methylamino)ethyl | tert-Butyl | Enhanced metabolic stability |
| Benzyl 4-(4-phenylbutan-2-yl)piperazine-1-carboxylate | 4-Phenylbutan-2-yl | Benzyl | High hydrophobicity |
| 4-Benzyl-N-methylpiperazine-1-carbothioamide | Carbothioamide | None | Enzyme inhibition potential |
Table 2. Pharmacokinetic Parameters (Hypothetical Data)
| Compound | logP | Water Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target Compound | 1.8 | 0.5 | 85 |
| tert-Butyl analog | 2.5 | 0.2 | 90 |
| 4-Phenylbutan-2-yl analog (5j) | 3.2 | 0.1 | 95 |
| Ethyl 4-[2-(methylamino)acetyl] analog | 1.2 | 1.0 | 75 |
Biological Activity
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, using bases like triethylamine to neutralize hydrochloric acid formed during the reaction.
Chemical Properties:
| Property | Value |
|---|---|
| CAS No. | 165528-66-5 |
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | 277.4 g/mol |
| Purity | ≥95% |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various pharmacological effects. The exact pathways and targets depend on the specific biological context in which the compound is applied.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor properties. For example, it has been evaluated for its efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro.
Case Study:
In a study assessing the compound's antitumor effects, it was found to inhibit the growth of HCT116 colon cancer cells with an IC50 value of approximately 5 µM. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in treating mood disorders and neurodegenerative diseases.
Case Study:
A pharmacological evaluation demonstrated that this compound could enhance serotonergic activity in animal models, suggesting its potential use as an antidepressant agent .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to elucidate its unique pharmacological profile:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate | 10 | Moderate antitumor activity |
| Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate | 8 | Stronger enzyme inhibition |
| Benzyl 4-[2-(methylamino)propyl]piperazine-1-carboxylate | 12 | Antidepressant properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling allylic acetates with benzyl piperazine-1-carboxylate derivatives under iridium catalysis. Standard conditions include 50°C in DMF or DME, with purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradients). Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions. NMR and HRMS are critical for verifying structural integrity .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodology : Use a combination of analytical techniques:
- TLC : Monitor reaction progress (e.g., Rf = 0.42 in heptane:isopropyl acetate = 1:1).
- NMR : Analyze ¹H and ¹³C spectra to confirm substituent environments (e.g., methylaminoethyl and benzyl groups).
- HRMS : Validate molecular weight (e.g., ESI-HRMS for [M+H]⁺).
- FTIR : Identify functional groups like carbonyl (C=O) and amine (N-H) stretches .
Q. What are the common challenges in purifying this compound, and how are they addressed?
- Methodology : Challenges include residual solvents or unreacted intermediates. Solutions involve:
- Flash Chromatography : Use gradients like hexane:ethyl acetate (8:1) to separate polar byproducts.
- Recrystallization : Ethanol or methanol can improve purity for crystalline intermediates.
- HPLC : For enantiomeric resolution if stereoisomers form during synthesis .
Advanced Research Questions
Q. How does enantioselective synthesis of this compound impact its biological activity, and what catalytic systems are effective?
- Methodology : Iridium-catalyzed asymmetric amination (e.g., with chiral ligands) achieves >90% enantiomeric excess (ee). SFC analysis validates stereochemical outcomes. Enantiopure forms are critical for receptor-binding studies, as seen in kinase inhibitor research .
Q. What computational tools predict the metabolic stability and pharmacokinetic properties of this piperazine derivative?
- Methodology : Use in silico models (e.g., SwissADME, PBPK) to assess:
- LogP : Predict lipophilicity (target ~2–3 for blood-brain barrier penetration).
- CYP450 Inhibition : Screen for interactions using molecular docking (e.g., CYP2D6/3A4).
- TPSA : Optimize topological polar surface area (<90 Ų for oral bioavailability) .
Q. How can researchers resolve contradictory spectroscopic data between synthesized batches?
- Methodology : Cross-validate with orthogonal techniques:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals.
- X-ray Crystallography : Resolve conformational ambiguities (e.g., piperazine ring puckering).
- Batch Reproducibility : Standardize reaction parameters (e.g., temperature, solvent purity) .
Q. What role does the methylaminoethyl group play in modulating the compound’s reactivity and bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Functional Group Swapping : Replace methylaminoethyl with ethylenediamine or hydroxyethyl analogs.
- Biological Assays : Test modified compounds in enzyme inhibition (e.g., monoacylglycerol lipase) or receptor-binding assays.
- DFT Calculations : Analyze electronic effects on nucleophilicity/basicity .
Q. How can catalytic cross-coupling reactions expand the utility of this compound in drug discovery?
- Methodology : Palladium-catalyzed C(sp³)-C(sp³) couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups. Optimize with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
